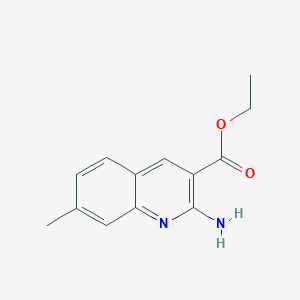
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate is a chemical compound that features a unique combination of boron and phosphorus atoms within its structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and catalysis. Its structure includes a phenyl ring substituted with a phosphonate group and a dioxaborolane moiety, making it a versatile reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate typically involves the reaction of 4-bromophenylboronic acid pinacol ester with triethyl phosphite. The reaction is carried out under inert conditions, often using a palladium catalyst to facilitate the coupling reaction. The reaction conditions generally include:
Temperature: Around 80-100°C
Solvent: Tetrahydrofuran or toluene
Catalyst: Palladium acetate or palladium chloride
Base: Potassium carbonate or sodium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium periodate in aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids and phosphonic acids.
Reduction: Phosphines and boranes.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its role in the development of novel pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate involves its ability to act as a ligand in catalytic processes. The boron atom in the dioxaborolane ring can coordinate with transition metals, facilitating various catalytic cycles. The phosphonate group can also participate in coordination chemistry, enhancing the compound’s reactivity and selectivity in chemical transformations.
類似化合物との比較
Similar Compounds
- Dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Uniqueness
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate is unique due to its dual functionality, combining both boron and phosphorus atoms. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups. Its versatility makes it a valuable reagent in both academic and industrial research settings.
特性
分子式 |
C16H26BO5P |
|---|---|
分子量 |
340.2 g/mol |
IUPAC名 |
2-(4-diethoxyphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H26BO5P/c1-7-19-23(18,20-8-2)14-11-9-13(10-12-14)17-21-15(3,4)16(5,6)22-17/h9-12H,7-8H2,1-6H3 |
InChIキー |
MWPSTGBQHPBARW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)P(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



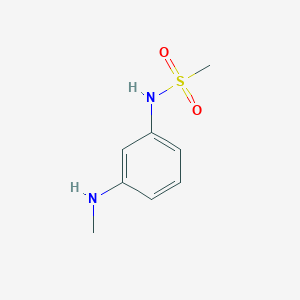
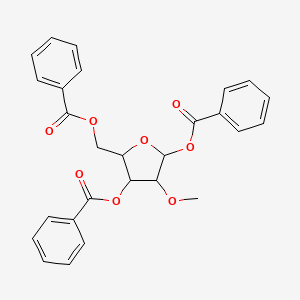
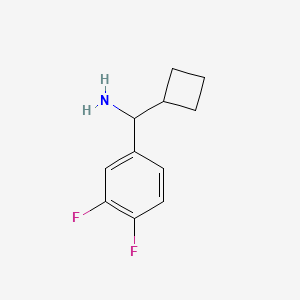
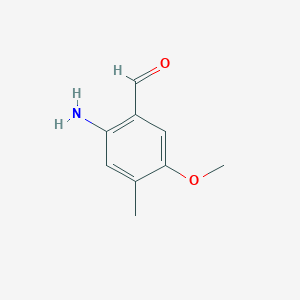
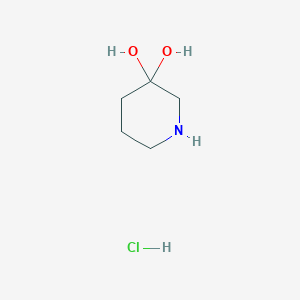

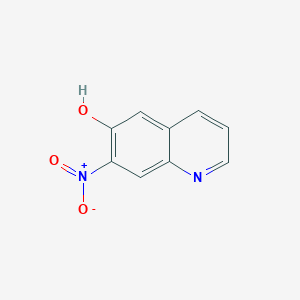
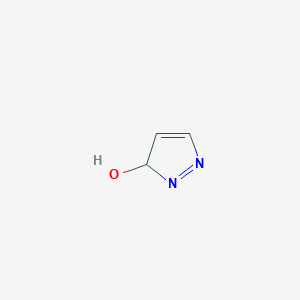
![3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656540.png)
![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)
![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)
![2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)
